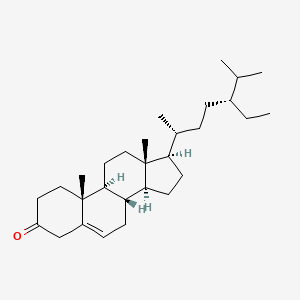
beta-Sitosterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Sitosterone is a natural product found in Aristolochia zollingeriana, Engelhardia roxburghiana, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Serum Cholesterol Regulation
Cholesterol Reduction and Absorption Interference Beta-sitosterol has been found to significantly reduce serum cholesterol levels by interfering with cholesterol absorption. It competes with dietary and biliary cholesterol in the gastrointestinal tract, leading to a decrease in serum cholesterol levels. This mechanism provides a promising avenue for studying the effects of sustained cholesterol reduction on atherosclerotic conditions (Best et al., 1954).
Role in Biliary Cholesterol Saturation Beta-sitosterol has been observed to lower biliary cholesterol saturation, suggesting its potential utility in cholelitholytic treatment. However, significant changes in bile acid kinetics were not detected, indicating the need for further investigation into this application (Begemann et al., 1978).
Impact on Cholesterol Absorption in Meals The addition of beta-sitosterol to meals has been shown to result in a substantial decrease in cholesterol absorption. This effect is attributed to beta-sitosterol's ability to compete with cholesterol during the absorption process, leading to a decrease in plasma cholesterol levels (Mattson et al., 1982).
Prostatic Hyperplasia Treatment
Effectiveness in Benign Prostatic Hyperplasia Beta-sitosterol has demonstrated significant effectiveness in the treatment of benign prostatic hyperplasia (BPH). It improves urinary flow parameters and reduces symptoms associated with BPH, providing an effective treatment option for this condition. The mechanism of action, however, is not fully understood and warrants further research (Berges et al., 1995; Klippel et al., 1997).
Metabolic Insights
Metabolism and Excretion Patterns The metabolism of beta-sitosterol differs significantly from that of cholesterol. It exhibits a much shorter half-life, smaller pool sizes, and no endogenous synthesis in humans. Beta-sitosterol is mostly excreted in bile as free sterol, and a portion is converted to bile acids. These findings provide a comprehensive understanding of beta-sitosterol metabolism and its potential therapeutic applications (Salen et al., 1970).
Eigenschaften
CAS-Nummer |
51529-11-4 |
|---|---|
Produktname |
beta-Sitosterone |
Molekularformel |
C29H48O |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,24-27H,7-9,11-18H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
KYOFIJXMVNQYFC-XJZKHKOHSA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |
Andere CAS-Nummern |
51529-11-4 |
Synonyme |
beta-sitosterone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



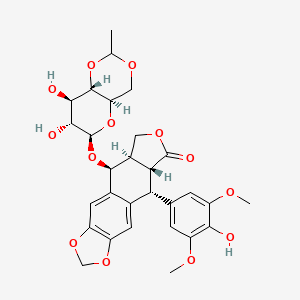
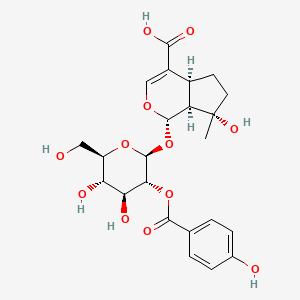
![[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate](/img/structure/B1240712.png)
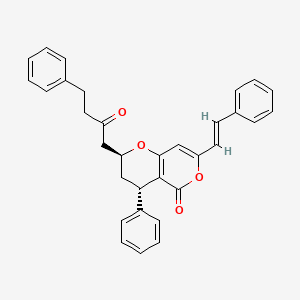
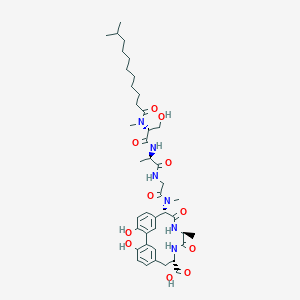
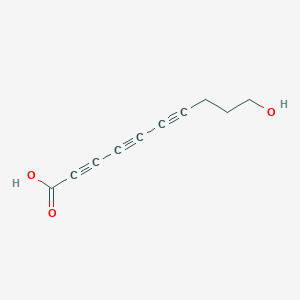
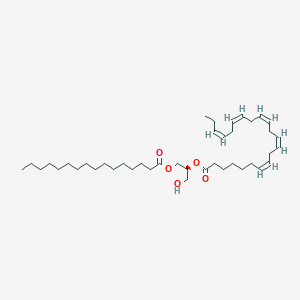
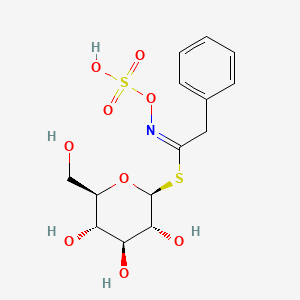
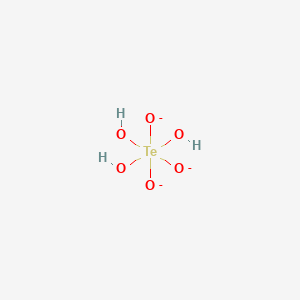
![4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate](/img/structure/B1240723.png)
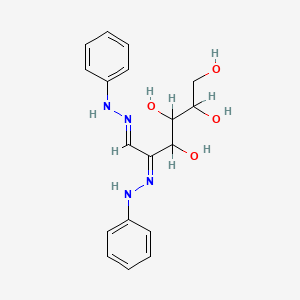
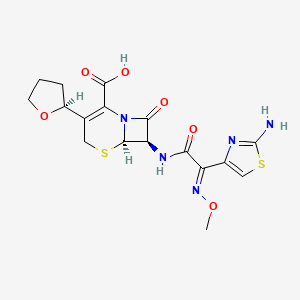
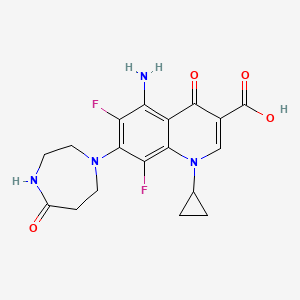
![N-{3-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-propyl}-2-(2-oxo-piperidin-1-yl)-acetamide](/img/structure/B1240732.png)